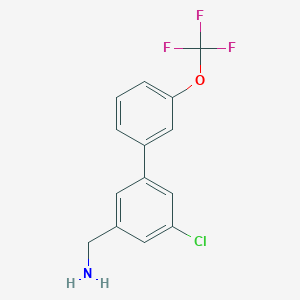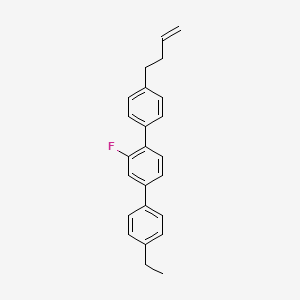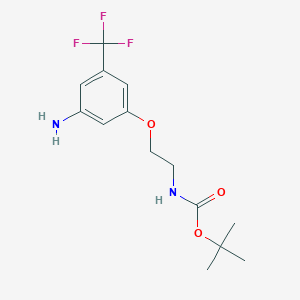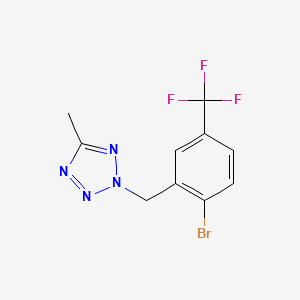
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a fluorophenyl group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde with a suitable reagent to form the desired ketone. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propanoic acid.
Reduction: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar propanone backbone but differs in its substituents, leading to different chemical properties and applications.
1-(3-Hydroxyphenyl)propan-1-one: Another structurally related compound with a hydroxy group instead of the cyclopropylmethoxy group.
Uniqueness
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one is unique due to the presence of the cyclopropylmethoxy group and the fluorine atom on the phenyl ring. These substituents confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H15FO2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC名 |
1-[3-(cyclopropylmethoxy)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C13H15FO2/c1-2-12(15)10-5-6-11(14)13(7-10)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
InChIキー |
BTWOIDFUHHIAGV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)F)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)




![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)
